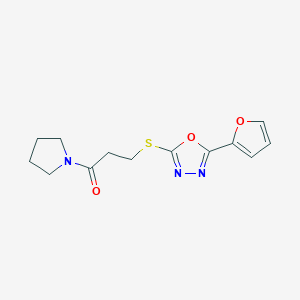![molecular formula C16H19NO4 B285733 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester](/img/structure/B285733.png)
9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors, including topoisomerases, HIV-1 integrase, and bacterial DNA gyrase.
Biochemical and Physiological Effects:
Studies have shown that 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester exhibits potent anticancer activity, with the ability to induce apoptosis in cancer cells. It has also been shown to have antiviral and antimicrobial activity, with the ability to inhibit the replication of HIV-1 and various bacteria. Additionally, it has been investigated for its potential as a ligand for metal ions, with the ability to form stable complexes with various metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester is its potent pharmacological activity, which makes it a promising candidate for drug development. However, one of the main limitations is its complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for the research of 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester. One potential direction is the investigation of its potential as a ligand for metal ions, with the aim of developing new metal-based drugs. Another potential direction is the exploration of its potential as a therapeutic agent for the treatment of viral and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester is a complex chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, including medicinal chemistry, metal-based drugs, and organic synthesis, make it a promising candidate for further investigation.
Méthodes De Synthèse
The synthesis of 9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester involves the reaction of 4,5-dihydro-1,2-oxazole-3-carboxylic acid with isopropyl chloroformate and 1,2,3,6-tetrahydrophthalic anhydride in the presence of triethylamine. The resulting product is then treated with methyl magnesium bromide to obtain the final product.
Applications De Recherche Scientifique
9-Methyl-11-oxo-8-oxa-10-aza-tricyclo[7.3.1.0*2,7*]trideca-2,4,6-triene-12-carboxylic acid isopropyl ester has been extensively studied for its potential application in various fields. In medicinal chemistry, it has been investigated for its anticancer, antiviral, and antimicrobial properties. In addition, it has been studied for its potential as a ligand for metal ions, as well as its use in organic synthesis.
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
propan-2-yl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-9(2)20-15(19)13-11-8-16(3,17-14(13)18)21-12-7-5-4-6-10(11)12/h4-7,9,11,13H,8H2,1-3H3,(H,17,18) |
Clé InChI |
NEGZZQMCPMSSSJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1C2CC(NC1=O)(OC3=CC=CC=C23)C |
SMILES canonique |
CC(C)OC(=O)C1C2CC(NC1=O)(OC3=CC=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B285650.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B285652.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide](/img/structure/B285653.png)
![1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B285655.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B285656.png)
![1-({[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B285657.png)
![4-(3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285660.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B285662.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)

![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)